6-Chloro-7-fluoro-quinoline-2-carboxylic acid

Catalog No.
S3085592
CAS No.
1601170-14-2
M.F
C10H5ClFNO2
M. Wt
225.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-7-fluoro-quinoline-2-carboxylic acid

CAS Number

1601170-14-2

Product Name

6-Chloro-7-fluoro-quinoline-2-carboxylic acid

IUPAC Name

6-chloro-7-fluoroquinoline-2-carboxylic acid

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.6

InChI

InChI=1S/C10H5ClFNO2/c11-6-3-5-1-2-8(10(14)15)13-9(5)4-7(6)12/h1-4H,(H,14,15)

InChI Key

SEEYEOWRFAHCDM-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=CC(=C(C=C21)Cl)F)C(=O)O

Solubility

not available

Antimicrobial Activity

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology.

Summary of the Application: Quinoline derivatives, including “6-Chloro-7-fluoro-quinoline-2-carboxylic acid”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Methods of Application: The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

Results or Outcomes: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anticancer Activity

Specific Scientific Field: This application is in the field of Oncology and Medicinal Chemistry.

Summary of the Application: Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, which include “6-Chloro-7-fluoro-quinoline-2-carboxylic acid”, have been synthesized and tested for their effect on cellular viability against various carcinoma cell lines .

Methods of Application: These compounds were synthesized using microwave irradiation and conventional heating methods . The synthesized compounds were then tested against various carcinoma cell lines using the XTT bioassay .

Results or Outcomes: Most of the compounds proved to be more potent than doxorubicin, a commonly used anticancer drug . The IC50 values of synthesized compounds were found in the range of 1.08–35.41 μM in the HELA cell line .

Synthesis of Fluoroquinolonic Acid

Specific Scientific Field: This application is in the field of Organic Chemistry and Pharmaceutical Chemistry.

Summary of the Application: “6-Chloro-7-fluoro-quinoline-2-carboxylic acid” can be used as an intermediate in the synthesis of fluoroquinolonic acid . Fluoroquinolonic acid is a key intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Methods of Application: The synthesis involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate to form the intermediate “6-Chloro-7-fluoro-quinoline-2-carboxylic acid”, which is then further processed to form fluoroquinolonic acid .

Results or Outcomes: The successful synthesis of fluoroquinolonic acid provides a crucial step in the production of ciprofloxacin hydrochloride, a widely used antibiotic .

Industrial and Synthetic Organic Chemistry

Specific Scientific Field: This application is in the field of Industrial Chemistry and Synthetic Organic Chemistry.

Summary of the Application: Quinoline and its derivatives, including “6-Chloro-7-fluoro-quinoline-2-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry .

Methods of Application: Various synthesis protocols have been reported for the construction of quinoline scaffold . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .

Results or Outcomes: The synthesis of quinoline and its derivatives has led to the development of a wide range of biologically and pharmaceutically active compounds .

Synthesis of Bioactive Chalcone Derivatives

Specific Scientific Field: This application is in the field of Medicinal Chemistry and Pharmaceutical Chemistry.

Summary of the Application: “6-Chloro-7-fluoro-quinoline-2-carboxylic acid” can be used as a building block in the synthesis of bioactive chalcone derivatives . These derivatives have shown promising pharmacological activities .

Methods of Application: The synthesis involves the reaction of “6-Chloro-7-fluoro-quinoline-2-carboxylic acid” with various substituted amines to form the desired products . The synthesized compounds were then tested for their biological and pharmaceutical activities .

Results or Outcomes: The synthesized chalcone derivatives exhibited excellent DNA fragmentation pattern confirming apoptosis . The docking experiments confirmed good correlation between calculated interactions with the h TopoIIα and the observed IC50 values .

Synthesis of Ciprofloxacin Hydrochloride

Specific Scientific Field: This application is in the field of Pharmaceutical Chemistry.

Summary of the Application: “6-Chloro-7-fluoro-quinoline-2-carboxylic acid” can be used as an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Methods of Application: The synthesis involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate to form the intermediate “6-Chloro-7-fluoro-quinoline-2-carboxylic acid”, which is then further processed to form ciprofloxacin hydrochloride .

Results or Outcomes: The successful synthesis of ciprofloxacin hydrochloride provides a crucial step in the production of a widely used antibiotic .

6-Chloro-7-fluoro-quinoline-2-carboxylic acid is a chemical compound belonging to the quinoline family, characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions of the quinoline ring, respectively, along with a carboxylic acid group at the 2nd position. Its molecular formula is C10H5ClFNO2C_{10}H_5ClFNO_2 and it has a molecular weight of 225.60 g/mol. The compound is known for its potential biological activity and various applications in medical, environmental, and industrial research .

  • Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions under specific conditions.
  • Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common reagents involved in these reactions include molecular iodine, sodium azide, and various catalysts such as nano zinc oxide and ionic liquids. The products formed depend on the specific reaction conditions and reagents used, with nucleophilic substitution yielding various substituted quinoline derivatives .

The biological activity of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid has garnered interest due to its potential antimicrobial and anticancer properties. Research indicates that it may inhibit bacterial enzymes, disrupting essential cellular processes and leading to cell death. This makes it a candidate for further studies in pharmaceutical development targeting bacterial infections and cancer treatment .

The synthesis of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid typically involves cyclization of appropriate precursors under controlled conditions. A common method includes using substituted o-amino acetophenone derivatives along with enolisable ketones, employing molecular iodine as a catalyst in ethanol. Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity, often utilizing advanced catalytic systems .

The compound has a wide range of applications:

  • Chemistry: It serves as a building block for synthesizing various quinoline derivatives with potential biological activity.
  • Biology: It is studied for its antimicrobial and anticancer properties.
  • Medicine: It acts as a precursor for developing pharmaceutical agents targeting bacterial infections and cancer.
  • Industry: It is utilized in producing agrochemicals and other industrial products .

Interaction studies of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid focus on its mechanism of action against bacterial targets. The compound's ability to inhibit specific enzymes involved in bacterial metabolism suggests potential pathways for therapeutic interventions. Detailed studies are necessary to elucidate the exact molecular interactions and pathways involved .

Similar Compounds

Several compounds share structural similarities with 6-Chloro-7-fluoro-quinoline-2-carboxylic acid, each exhibiting unique properties:

Compound NameStructure HighlightsUnique Properties
5-Chloro-6-fluoroquinoline-2-carboxylic acidChlorine at position 5 instead of 6Potentially different biological activity
7-Fluoroquinoline-2-carboxylic acidLacks chlorine atomMay exhibit different pharmacological profiles
6-Chloroquinoline-2-carboxylic acidLacks fluorine atomDifferent reactivity patterns

These compounds are studied for their own unique biological activities and applications, providing a broader context for understanding the significance of 6-Chloro-7-fluoro-quinoline-2-carboxylic acid within medicinal chemistry .

XLogP3

2.8

Dates

Modify: 2023-08-18

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